molecular formula C17H24N2O4S B2870980 Ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate CAS No. 877649-31-5

Ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2870980
CAS No.: 877649-31-5
M. Wt: 352.45
InChI Key: LCVYVXLLCCHRLZ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carbonyl group attached to the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperazine ring, with the thiophene and carbonyl groups attached. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

Piperazine derivatives, including this compound, may undergo various chemical reactions. The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the thiophene and carbonyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Chemistry and Synthesis Applications

  • Chemical Reactions and Derivative Synthesis : Research by Vasileva et al. (2018) explored the reactivity of ethyl piperazine-1-carboxylate derivatives in chemical reactions to produce various compounds, including N,N′-disubstituted piperazine derivatives, highlighting the versatility of these compounds in synthetic organic chemistry Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018.

  • Microwave-assisted Synthesis : Başoğlu et al. (2013) conducted microwave-assisted synthesis to create hybrid molecules containing ethyl piperazine-1-carboxylate, investigating their antimicrobial, antilipase, and antiurease activities. This study illustrates the role of ethyl piperazine derivatives in developing compounds with potential pharmacological activities Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013.

Biological Activities

  • Antimicrobial and Antifungal Activities : The work by Bektaş et al. (2007) focused on synthesizing 1,2,4-Triazole derivatives containing ethyl piperazine-1-carboxylate, evaluating their antimicrobial activities. This research underscores the potential of such derivatives in addressing microbial infections Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

  • Antituberculosis Activity : Jeankumar et al. (2013) designed and synthesized ethyl piperazine derivatives as inhibitors of Mycobacterium tuberculosis, showcasing the compound's potential in developing novel antituberculosis agents Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013.

  • Anti-TMV and Antimicrobial Activities : Research by Reddy et al. (2013) explored the synthesis of new derivatives of piperazine doped with febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This study indicates the utility of piperazine derivatives in agricultural applications and disease management Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013.

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, many piperazine derivatives are used as pharmaceuticals and their mechanisms of action often involve interaction with biological receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity and the specific functional groups present .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the prevalence of piperazine derivatives in pharmaceuticals .

Properties

IUPAC Name

ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-2-23-16(21)19-9-7-18(8-10-19)15(20)17(5-11-22-12-6-17)14-4-3-13-24-14/h3-4,13H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVYVXLLCCHRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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